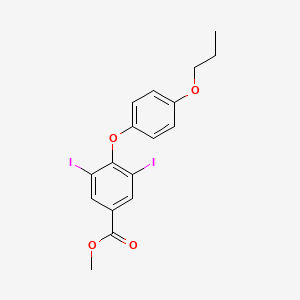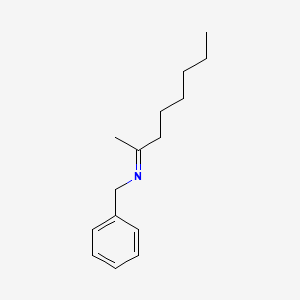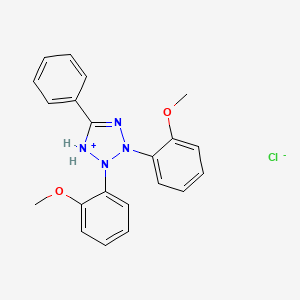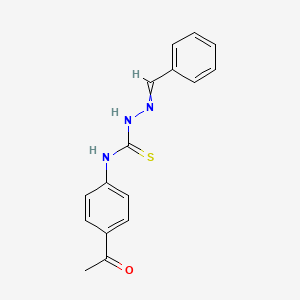diphenyl-lambda~5~-phosphane CAS No. 158871-10-4](/img/structure/B12560097.png)
[(2-Methylphenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C27H26O2P2. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphine oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium compounds, and Grignard reagents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphine derivatives, such as phosphine oxides and substituted phosphines. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structural properties allow it to interact with biological membranes, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane include:
Dimethylphenylphosphine: A simpler phosphine derivative with similar reactivity.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Bis(2-methylphenyl)phosphine: A related compound with two methylphenyl groups attached to the phosphorus atom.
Uniqueness
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Properties
CAS No. |
158871-10-4 |
|---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C20H19OP/c1-17-10-8-9-11-18(17)16-22(21,19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-15H,16H2,1H3 |
InChI Key |
FYGNFHZYXFIZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)


